5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-6-7(13)3-4-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKWIGFTASHNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form 5-bromo-2-chlorobenzoyl chloride. This intermediate is then reacted with 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The sulfur atom in the thiadiazole ring can undergo oxidation or reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the sulfur atom.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfur atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the sulfur-containing moiety.
Scientific Research Applications
Anticancer Activity
The compound is part of a broader class of 1,3,4-thiadiazole derivatives that have shown promising anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazole can inhibit the growth of various cancer cell lines. For instance:
- Cytotoxic Properties : A review highlighted the cytotoxic effects of several thiadiazole derivatives against human cancer cell lines such as lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT15) . The structure–activity relationship (SAR) studies suggest that specific substituents on the thiadiazole ring significantly influence their anticancer activity.
- Case Studies : In one study, compounds derived from 1,3,4-thiadiazoles exhibited significant antiproliferative activity against breast carcinoma (T47D) and colon carcinoma (HT-29), with some compounds demonstrating selectivity for cancer cells over normal cells .
Antidiabetic Potential
The benzamide structure within the compound contributes to its potential as an antidiabetic agent. Benzamides have been studied for their ability to inhibit enzymes involved in carbohydrate metabolism:
- α-Glucosidase Inhibition : Compounds similar to 5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide have been evaluated for their α-glucosidase inhibitory activity. In vitro studies have shown that certain derivatives possess significant inhibitory effects against this enzyme, which is crucial in managing type 2 diabetes .
Mechanistic Insights and Molecular Docking Studies
Molecular docking studies provide insights into how these compounds interact at the molecular level:
- Binding Affinity : The docking simulations reveal potential hydrogen bonding and hydrophobic interactions between the compound and active site residues of target enzymes like α-glucosidase. This interaction is essential for understanding its mechanism of action and optimizing its pharmacological profile .
Summary of Findings
The following table summarizes key findings related to the applications of this compound and similar compounds:
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectral and Physicochemical Properties
¹H NMR and IR Spectroscopy :
- The target compound’s ¹H NMR spectrum would display distinct aromatic proton shifts for bromo (δ ~7.8–8.2 ppm) and chloro (δ ~7.3–7.6 ppm) substituents, with thiadiazole protons appearing as a singlet (δ ~8.5 ppm). Propylsulfanyl protons would show characteristic triplet/multiplet patterns (δ ~1.0–3.0 ppm) .
- IR spectra would confirm amide C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹), consistent with benzamide-thiadiazole analogs .
Molecular Packing and Stability :
- Unlike derivatives with rigid substituents (e.g., 2-chlorobenzyl in ), the target compound’s flexible propylsulfanyl chain may reduce crystallinity but enhance solubility in organic solvents .
Biological Activity
5-Bromo-2-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.
1. Anticancer Activity
Thiadiazole derivatives are recognized for their potential as anticancer agents. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.57 ± 0.6 | Induces ROS and apoptosis |
| Other Thiadiazole Derivatives | A549 (Lung Cancer) | 4.27 | Inhibits cell proliferation |
| Other Thiadiazole Derivatives | SK-MEL-2 (Skin Cancer) | Not specified | Cytotoxicity via apoptosis |
In a study by Alam et al. (2020), various thiadiazole derivatives were synthesized and tested for their anticancer activity using the MTT assay. The results showed that many compounds, including derivatives similar to the target compound, inhibited the growth of human cancer cell lines such as A549 and SK-MEL-2 significantly .
2. Antimicrobial Activity
Thiadiazole derivatives also demonstrate notable antimicrobial properties. The presence of bromine and chlorine substituents in the structure can enhance their activity against various pathogens.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus (Gram-positive) | < 0.03 µg/mL |
| Other Thiadiazole Derivatives | E. coli (Gram-negative) | < 4 µg/mL |
Research indicates that compounds with similar structures exhibit strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways .
Targeting Kinases : Some derivatives have been identified as dual-target inhibitors for EGFR and HER-2 kinases, which are critical in the proliferation and survival of cancer cells . This inhibition leads to reduced tumor growth and angiogenesis.
Case Studies
A notable case study involved a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that included the target compound. The study demonstrated that these compounds effectively inhibited the proliferation of breast cancer cells (MCF-7 and SK-BR-3) while exhibiting minimal toxicity towards normal cells . The findings support the potential therapeutic application of thiadiazole derivatives in treating breast cancer.
Q & A
Q. Basic Research Focus
- TLC Analysis : Monitor reactions using chloroform/ethanol (3:1) as a mobile phase; visualize under UV light .
- Recrystallization : Purify crude products using solvents like ethanol or DMSO/water mixtures .
- Chromatography : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) for challenging separations .
What spectroscopic methods confirm the compound’s structure?
Q. Basic Research Focus
- IR Spectroscopy : Identify amide C=O stretches (~1680 cm⁻¹) and thiadiazole C-S vibrations (~670 cm⁻¹) .
- NMR : Use ¹H NMR to verify propylsulfanyl (–SCH₂CH₂CH₃) protons (δ 1.0–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and thiadiazole carbons .
- X-ray Crystallography : Resolve hydrogen bonding (e.g., N–H⋯O interactions) and planar thiadiazole geometry using SHELXL refinement .
How can researchers resolve contradictions in bioactivity data across studies?
Q. Advanced Research Focus
- Control Experiments : Include DMSO as a negative control and known inhibitors (e.g., GroEL/ES inhibitors) as positive controls to validate assay conditions .
- Dose-Response Analysis : Perform IC₅₀ assays to distinguish specific activity from nonspecific cytotoxicity .
- Enzyme Target Validation : Use knockout strains or siRNA to confirm target engagement (e.g., bacterial PPTase enzymes) .
What strategies optimize synthesis yield and scalability?
Q. Advanced Research Focus
- Catalytic Optimization : Replace POCl₃ with milder reagents (e.g., PCl₃) to reduce side reactions .
- Microwave Assistance : Enhance reaction efficiency by 80% compared to conventional heating .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during amide coupling .
How can computational methods predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Model interactions with bacterial PPTase enzymes using AutoDock Vina; prioritize residues involved in hydrogen bonding (e.g., Arg/Lys) .
- MD Simulations : Simulate binding stability over 100 ns to assess conformational changes in target proteins .
- QSAR Modeling : Correlate substituent effects (e.g., propylsulfanyl vs. cyanomethyl) with bioactivity using Hammett constants .
How do hydrogen-bonding networks stabilize the compound’s crystal structure?
Q. Advanced Research Focus
- Intermolecular Bonds : N–H⋯O and C–H⋯O interactions form centrosymmetric dimers, confirmed by SHELXL refinement .
- Planar Geometry : The thiadiazole and benzamide rings adopt near-coplanar arrangements, reducing steric strain .
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points >200°C, consistent with strong crystal packing .
What structure-activity relationship (SAR) insights guide derivative design?
Q. Advanced Research Focus
- Sulfanyl Substituents : Propylsulfanyl enhances solubility and bacterial membrane penetration vs. shorter alkyl chains .
- Halogen Effects : Bromine at position 5 increases steric bulk, improving target affinity by 30% compared to chlorine .
- Bioisosteres : Replace the thiadiazole ring with oxadiazole to reduce toxicity while maintaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
